1-Methyl-8-(trifluoromethoxy)naphthalene
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Overview
Description
1-Methyl-8-(trifluoromethoxy)naphthalene is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-8-(trifluoromethoxy)naphthalene typically involves the introduction of the trifluoromethoxy group into the naphthalene ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of stable and readily available organoboron reagents is crucial for the efficiency of this process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-8-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthalene ring .
Scientific Research Applications
1-Methyl-8-(trifluoromethoxy)naphthalene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-8-(trifluoromethoxy)naphthalene involves its interaction with molecular targets through various pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. These interactions can modulate the activity of specific molecular targets, leading to desired biological effects .
Comparison with Similar Compounds
- 1-Methyl-7-(trifluoromethoxy)naphthalene
- 1-Methyl-6-(trifluoromethoxy)naphthalene
- 1-Methyl-5-(trifluoromethoxy)naphthalene
Comparison: 1-Methyl-8-(trifluoromethoxy)naphthalene is unique due to the position of the trifluoromethoxy group on the naphthalene ring. This positional difference can significantly influence the compound’s chemical reactivity, physical properties, and biological activity. Compared to its analogs, this compound may exhibit distinct interactions with molecular targets, making it valuable for specific applications .
Properties
Molecular Formula |
C12H9F3O |
---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
1-methyl-8-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H9F3O/c1-8-4-2-5-9-6-3-7-10(11(8)9)16-12(13,14)15/h2-7H,1H3 |
InChI Key |
PXQPUNNTJREBMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2OC(F)(F)F |
Origin of Product |
United States |
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